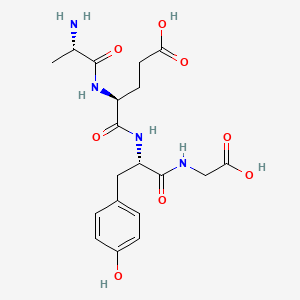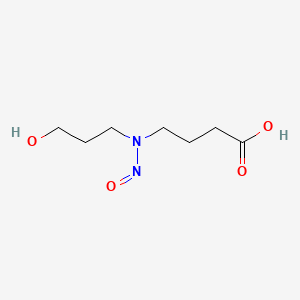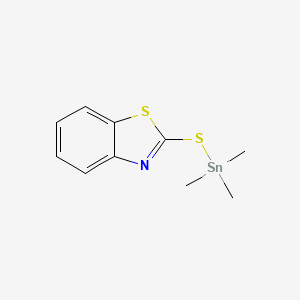
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids This compound is characterized by the presence of a cyano group, a naphthalene sulfonyl group, and a phenylalanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Chloride: Naphthalene is reacted with chlorosulfonic acid to form naphthalene sulfonyl chloride.
Coupling with L-Phenylalanine: The naphthalene sulfonyl chloride is then reacted with L-phenylalanine in the presence of a base such as triethylamine to form N-(naphthalene-1-sulfonyl)-L-phenylalanine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and phenylalanine moieties.
Reduction: Reduced forms of the cyano and sulfonyl groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonyl and phenylalanine moieties can participate in various binding interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-N-(naphthalene-1-sulfonyl)-D-phenylalanine: The D-isomer of the compound.
4-Cyano-N-(benzene-1-sulfonyl)-L-phenylalanine: A similar compound with a benzene sulfonyl group instead of a naphthalene sulfonyl group.
4-Cyano-N-(naphthalene-1-sulfonyl)-L-tyrosine: A similar compound with a tyrosine moiety instead of phenylalanine.
Uniqueness
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is unique due to the combination of its cyano, naphthalene sulfonyl, and phenylalanine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
80852-44-4 |
|---|---|
Formule moléculaire |
C20H16N2O4S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2S)-3-(4-cyanophenyl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C20H16N2O4S/c21-13-15-10-8-14(9-11-15)12-18(20(23)24)22-27(25,26)19-7-3-5-16-4-1-2-6-17(16)19/h1-11,18,22H,12H2,(H,23,24)/t18-/m0/s1 |
Clé InChI |
BZAPTQJBMNCSQJ-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)C#N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


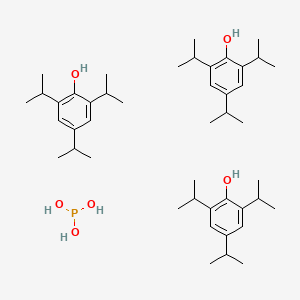



![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
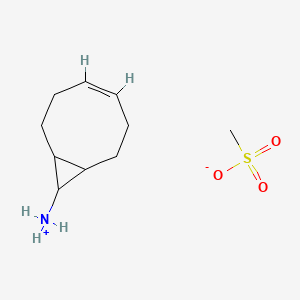

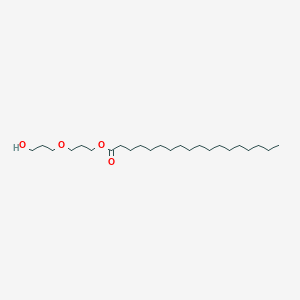
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
